8-ethoxy-3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one
Description
8-Ethoxy-3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one is a coumarin derivative featuring an ethoxy group at position 8 and a chalcone-like substituent at position 2. Coumarins are known for diverse pharmacological properties, including anticoagulant, anti-inflammatory, and anticancer effects .
Properties
IUPAC Name |
8-ethoxy-3-[(E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O7/c1-5-29-18-8-6-7-15-11-16(23(25)30-22(15)18)17(24)10-9-14-12-20(27-3)21(28-4)13-19(14)26-2/h6-13H,5H2,1-4H3/b10-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQAIRDNRPGPHM-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)C=CC3=CC(=C(C=C3OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)/C=C/C3=CC(=C(C=C3OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-ethoxy-3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation reaction, where a suitable aldehyde or ketone is reacted with a malonic acid derivative in the presence of a base catalyst. The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of solvent, catalyst, and reaction conditions is optimized to maximize yield and purity while minimizing by-products and environmental impact.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand cellular processes and molecular interactions.
Medicine: The compound has shown potential in drug discovery, particularly in the treatment of diseases such as cancer and inflammation.
Industry: It is utilized in the manufacturing of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 8-ethoxy-3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Coumarin Derivatives with Chalcone Substituents
(E)-1-(5-Hydroxy-2,2-dimethyl-2H-chromen-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one ()
- Structural Differences: Hydroxy group at coumarin position 5 vs. ethoxy at position 6. Dimethyl groups at coumarin position 2 vs. Chalcone substituent at position 6 vs. position 3. 3,4,5-Trimethoxyphenyl vs. 2,4,5-trimethoxyphenyl in the target compound.
- Dimethyl groups may increase steric hindrance, reducing binding to enzymes like acetylcholinesterase (AChE) .
Rubone ()
- Structure : 2′-Hydroxy-2,4,4′,5,6′-pentamethoxychalcone.
- Comparison :
- Lacks the coumarin core but shares the chalcone backbone with multiple methoxy groups.
- Demonstrates antitumor activity via miR34a regulation, suggesting that methoxy-rich chalcones may target cancer pathways. The ethoxy group in the target compound could enhance lipophilicity and tumor penetration .
Chalcone Derivatives with Trimethoxyphenyl Groups
(2E)-1-(4'-Nitrophenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one ()
- Activity : Nematicidal activity against Meloidogyne exigua.
- Structural Comparison :
- Nitro group (electron-withdrawing) at the 4′-position vs. ethoxy-coumarin in the target compound.
- Shared 2,4,5-trimethoxyphenyl group.
- The coumarin-ethoxy structure in the target compound may offer better metabolic stability .
2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate ()
- Activity : IC₅₀ = 46.18 µM (AChE), 32.46 µM (butyrylcholinesterase, BChE).
- Comparison :
- Ester linkage vs. conjugated chalcone in the target compound.
- 3,4,5-Trimethoxy vs. 2,4,5-trimethoxy substitution.
- Implications :
Cinnamic Acid Derivatives
2,4,5-Trimethoxycinnamic Acid ()
- Structure : Parent acid of the chalcone moiety in the target compound.
- Comparison :
- Free carboxylic acid vs. conjugated chalcone.
- Implications :
Physicochemical Comparisons
| Compound | Molecular Weight | Key Substituents | LogP (Predicted) |
|---|---|---|---|
| Target Compound | 422.42 | 8-Ethoxy, 2,4,5-trimethoxyphenyl | 3.8 |
| (E)-1-(5-Hydroxy-2,2-dimethyl-2H-chromen-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | 436.44 | 5-Hydroxy, 2,2-dimethyl, 3,4,5-trimethoxy | 3.5 |
| 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | 386.80 | 2-Chlorophenyl ester, 3,4,5-trimethoxy | 4.1 |
- Key Observations :
Biological Activity
8-ethoxy-3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one is a synthetic compound belonging to the chromenone class, which has garnered attention due to its diverse biological activities. This article discusses its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.
Chemical Structure and Properties
The compound features a chromenone backbone with an ethoxy group and a prop-2-enoyl moiety attached to a highly substituted trimethoxyphenyl group. The presence of multiple methoxy groups enhances its solubility and reactivity, making it a candidate for various biological applications.
Structural Characteristics
| Feature | Description |
|---|---|
| Chemical Formula | C18H20O5 |
| Molecular Weight | 316.35 g/mol |
| Functional Groups | Ethoxy, methoxy, enoyl |
| Solubility | Soluble in organic solvents due to methoxy groups |
The primary mechanism of action for this compound involves its interaction with the GABA neurotransmission pathway. It specifically targets GABA transferase, influencing inhibitory signaling in the nervous system. This interaction is linked to anticonvulsant and sedative effects, suggesting therapeutic potential in neurological disorders such as epilepsy and anxiety.
Biological Pathways Affected
- GABAergic System : Modulates neurotransmission through GABA transferase inhibition.
- Antioxidant Activity : Exhibits properties that may reduce oxidative stress.
- Cytotoxic Effects : Demonstrates potential in inhibiting cancer cell proliferation.
Anticonvulsant and Sedative Effects
Studies have shown that this compound exhibits significant anticonvulsant activity. In animal models, it has been reported to reduce seizure frequency and severity, indicating its potential as a treatment for epilepsy. Furthermore, its sedative properties suggest possible applications in managing anxiety disorders.
Cytotoxicity and Anticancer Potential
Research indicates that this compound has cytotoxic effects on various cancer cell lines. It has been shown to induce apoptosis in cancer cells while sparing normal cells.
Case Study: Cytotoxic Effects on Cancer Cell Lines
A study evaluated the cytotoxicity of the compound on three different cancer cell lines (B16-F10, HT29, Hep G2). The results are summarized in the following table:
| Cell Line | IC50 (µM) | Apoptosis Rate (%) | Necrosis Rate (%) |
|---|---|---|---|
| B16-F10 | 15.0 | 85 | 5 |
| HT29 | 20.0 | 58 | 6 |
| Hep G2 | 10.0 | 76 | 4 |
The compound demonstrated varying levels of cytotoxicity across different cell lines, with significant apoptosis observed in all cases.
Pharmacokinetics and Pharmacodynamics
Ongoing research is focused on understanding the pharmacokinetic and pharmacodynamic profiles of this compound. Initial findings suggest favorable absorption characteristics and a promising safety profile in preliminary studies.
Key Findings
- Absorption : Rapid absorption with peak plasma concentrations achieved within hours.
- Metabolism : Primarily metabolized by liver enzymes; further studies are needed to elucidate metabolic pathways.
- Excretion : Primarily excreted through urine; monitoring of metabolites is ongoing.
Q & A
Q. Methodological
- Antifungal screening : Use mycelial growth inhibition assays against Alternaria alternata:
- Prepare chalcone solutions in DMSO (1–100 µg/mL) and mix with PDA medium .
- Include positive controls (e.g., chlorothalonil) and solvent controls (DMSO ≤1% v/v) to rule out nonspecific effects.
- Measure inhibition zones after 7 days at 25°C; EC50 values can be calculated via probit analysis .
How do substituent positions on the phenyl ring (2,4,5-trimethoxy vs. 3,4,5-trimethoxy) influence bioactivity?
Q. Structure-Activity Relationship (SAR)
- Anticancer activity : The 2,4,5-trimethoxy configuration enhances tubulin polymerization inhibition by optimizing hydrophobic interactions with the colchicine-binding site .
- Antifungal activity : Substitution at the 2-position (vs. 3-position) improves steric complementarity with fungal enzyme active sites, as shown in comparative studies of chalcone derivatives .
- Electron-withdrawing groups : Nitro or acetyl substituents at the 4-position of the phenyl ring increase reactivity but may reduce solubility .
How can researchers reconcile contradictory data in cytotoxicity studies across different cell lines?
Q. Data Contradiction Analysis
- Cell line specificity : Test the compound against panels of cancer cells (e.g., NCI-60) to identify lineage-dependent sensitivity. For example, MDA-MB-231 (breast cancer) may show higher susceptibility due to overexpression of β-tubulin isoforms .
- Assay standardization : Use MTT assays with consistent seeding densities (5,000–10,000 cells/well) and exposure times (48–72 hours) to minimize variability .
- Mechanistic studies : Perform flow cytometry (apoptosis assays) and Western blotting (Bcl-2, Bax) to distinguish cytostatic vs. cytotoxic effects .
What computational methods predict the compound’s hydrogen-bonding patterns and stability?
Q. Advanced Crystallography
- Graph set analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions) using Mercury CSD .
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to compare theoretical vs. experimental bond lengths (e.g., C=O: 1.22 Å experimental vs. 1.24 Å calculated) .
- Molecular dynamics : Simulate solvation effects in water/DMSO mixtures to assess conformational stability under physiological conditions .
How can regioselective functionalization of the coumarin core improve pharmacokinetic properties?
Q. Medicinal Chemistry Optimization
- 8-Ethoxy group : Enhances metabolic stability by reducing CYP450-mediated oxidation compared to hydroxylated analogs .
- Chalcone moiety modifications : Introduce PEGylated side chains or pro-drug motifs (e.g., esterase-sensitive groups) to increase aqueous solubility and bioavailability .
- LogP optimization : Aim for values between 2–4 (via substituent adjustments) to balance membrane permeability and solubility .
What analytical techniques validate purity and stereochemical integrity during synthesis?
Q. Quality Control
- HPLC-DAD : Use a C18 column (ACN/water, 70:30) with UV detection at 310 nm; retention time ~12.5 minutes .
- Chiral HPLC : Confirm (E)-stereochemistry with a Chiralpak AD-H column (heptane/ethanol, 85:15); (Z)-isomers elute earlier .
- Mass spectrometry : ESI-MS (m/z 411.1 [M+H]+) and HRMS (calculated 410.1367, observed 410.1362) .
How does the compound’s crystal packing influence its physicochemical stability?
Q. Solid-State Analysis
- Intermolecular interactions : The triclinic P1 space group (a = 4.137 Å, b = 8.124 Å) forms robust π-π stacks (3.5 Å spacing) and C–H⋯O hydrogen bonds (2.8 Å), enhancing thermal stability (decomposition >200°C) .
- Hygroscopicity : Low moisture uptake (<1% at 75% RH) due to hydrophobic methoxy groups, confirmed by TGA-DSC .
What strategies mitigate off-target effects in preclinical toxicity studies?
Q. Translational Research
- Selectivity screening : Profile the compound against >50 kinases (e.g., Eurofins KinaseProfiler) to identify off-target inhibition .
- In vivo models : Use zebrafish embryos for rapid toxicity assessment (LC50 > 50 µM) before rodent studies .
- Metabolite identification : LC-MS/MS liver microsome assays to detect reactive intermediates (e.g., quinone methides) that may cause hepatotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
